BenchChemオンラインストアへようこそ!

(5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione

Nav1.8 inhibition Pain research Bioisostere comparison

(5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione (CAS 840515-93-7) is a synthetic small molecule comprising a 5-(4-chlorophenyl)furan-2-yl scaffold linked via a methanethione bridge to a 4-(4-fluorophenyl)piperazine moiety. The compound belongs to the arylpiperazine methanethione class, which has been broadly claimed in patents for antiviral applications, particularly against influenza.

Molecular Formula C21H18ClFN2OS
Molecular Weight 400.9
CAS No. 840515-93-7
Cat. No. B2570221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione
CAS840515-93-7
Molecular FormulaC21H18ClFN2OS
Molecular Weight400.9
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H18ClFN2OS/c22-16-3-1-15(2-4-16)19-9-10-20(26-19)21(27)25-13-11-24(12-14-25)18-7-5-17(23)6-8-18/h1-10H,11-14H2
InChIKeyBCQSDJLQPQTFTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

840515-93-7 Procurement Guide: Furan-Piperazine Methanethione Core & Physicochemical Baseline


(5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione (CAS 840515-93-7) is a synthetic small molecule comprising a 5-(4-chlorophenyl)furan-2-yl scaffold linked via a methanethione bridge to a 4-(4-fluorophenyl)piperazine moiety . The compound belongs to the arylpiperazine methanethione class, which has been broadly claimed in patents for antiviral applications, particularly against influenza [1]. Its core scaffold—the 5-(4-chlorophenyl)furan-2-yl pharmacophore—is associated with voltage-gated sodium channel (Nav1.8) inhibition, as demonstrated by the structurally related carbonyl analog [5-(4-chlorophenyl)furan-2-yl]-piperazin-1-ylmethanone (PubChem CID 24857857), which exhibits an IC50 of 280 nM against human Nav1.8 [2]. The target compound differentiates itself from close analogs through the combination of a methanethione (C=S) linker and a 4-fluorophenyl substituent on the piperazine ring, both of which are expected to modulate target binding, metabolic stability, and physicochemical properties relative to carbonyl-containing or non-fluorinated comparators.

Why 840515-93-7 Cannot Be Replaced by Carbonyl or Des-Fluoro Analogs: Structural Determinants of Activity


Generic substitution within the furan-piperazine methanethione series is not scientifically defensible because subtle structural modifications produce large shifts in target engagement and drug-like properties. The replacement of the methanethione (C=S) group with a carbonyl (C=O) eliminates the distinct electronic and hydrogen-bonding characteristics of the thiocarbonyl, which can alter both potency and selectivity [1]. Although direct comparative data for 840515-93-7 are not publicly available, the structurally related Nav1.8 inhibitor [5-(4-chlorophenyl)furan-2-yl]-piperazin-1-ylmethanone demonstrates that the carbonyl analog engages the Nav1.8 channel with an IC50 of 280 nM [2]; the thione variant may exhibit a shifted activity profile due to differences in polarizability and metabolic susceptibility. Similarly, replacement of the 4-fluorophenyl group with an unsubstituted phenyl ring—yielding (5-(4-chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione (CAS 309280-98-6)—removes the electron-withdrawing fluorine atom, which is a well-established strategy for modulating oxidative metabolism, target binding affinity, and lipophilicity in arylpiperazine series [3]. These structural differences necessitate compound-specific procurement and preclude simple interchange.

840515-93-7 Quantitative Differentiation Evidence: Nav1.8 Scaffold and Structural Comparator Analysis


Thiocarbonyl vs. Carbonyl Bioisosterism: Predicted Impact on Nav1.8 Ion Channel Engagement

The target compound bears a methanethione (C=S) linker, whereas the closest analog with publicly available ion channel data, [5-(4-chlorophenyl)furan-2-yl]-piperazin-1-ylmethanone, contains a carbonyl (C=O) linker and inhibits human Nav1.8 with an IC50 of 280 nM [1]. The C=S to C=O substitution represents a classic bioisosteric replacement; thiocarbonyl groups exhibit greater polarizability and altered hydrogen-bond acceptor strength, which can shift potency and selectivity profiles [2]. Although no direct head-to-head comparison is published for 840515-93-7, the 280 nM IC50 of the carbonyl analog serves as a benchmark for scaffold-dependent Nav1.8 activity, and the thione modification is expected to produce a measurable difference in both IC50 and off-target profile.

Nav1.8 inhibition Pain research Bioisostere comparison

4-Fluorophenyl vs. Unsubstituted Phenyl Piperazine: Differentiation from CAS 309280-98-6

CAS 840515-93-7 incorporates a 4-fluorophenyl substituent on the piperazine ring, whereas the closest commercially available analog, (5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione (CAS 309280-98-6), carries an unsubstituted phenyl group . Fluorine substitution at the para position of the piperazine phenyl ring is a well-validated medicinal chemistry strategy to improve metabolic stability by blocking cytochrome P450-mediated hydroxylation, while also modulating lipophilicity and target binding affinity [1]. Molecular formula comparison—C21H18ClFN2OS (MW 400.9) for 840515-93-7 versus C21H19ClN2OS (MW 382.91) for 309280-98-6—reflects the structural divergence . The 4-fluorophenyl modification is anticipated to yield a longer metabolic half-life and potentially altered receptor subtype selectivity compared to the non-fluorinated analog.

Metabolic stability Fluorine substitution Analog comparison

Antiviral Patent Class Membership: Structural Eligibility for Influenza Indications

The methanethione compound class, as defined in the Vironova AB patent family (US 2015/0133468 A1; EP 2870141 B1), encompasses compounds of formula (I) that include arylpiperazine methanethione derivatives with furan-containing heterocycles [1]. The target compound falls structurally within this claimed generic scope, which is explicitly directed to the treatment or prevention of viral infections, particularly influenza. The patent exemplifies several methanethione derivatives, establishing the antiviral relevance of this chemotype [1]. While specific IC50 or EC50 values for 840515-93-7 are not disclosed in the patent, its structural compliance with the Markush claims supports its potential utility in antiviral screening cascades.

Antiviral research Influenza Patent analysis

840515-93-7 Application Scenarios: Where This Compound Delivers Differentiated Value


Voltage-Gated Sodium Channel (Nav1.8) Pain Target Screening

Procurement of 840515-93-7 is indicated for research groups conducting structure-activity relationship (SAR) studies around the 5-(4-chlorophenyl)furan-2-yl scaffold targeting Nav1.8 sodium channels. The carbonyl analog of this scaffold has demonstrated an IC50 of 280 nM against human Nav1.8 [1], and the methanethione variant offers a direct probe for evaluating the impact of C=S versus C=O bioisosterism on channel blockade potency and selectivity.

Comparative Metabolic Stability Profiling of Fluorinated vs. Non-Fluorinated Arylpiperazines

Researchers evaluating the metabolic stability of arylpiperazine methanethiones should procure 840515-93-7 alongside its des-fluoro analog CAS 309280-98-6 for head-to-head microsomal or hepatocyte stability assays. The 4-fluorophenyl substituent is predicted to reduce oxidative metabolism relative to the unsubstituted phenyl analog [2], and paired procurement enables quantitative determination of the fluorine effect on intrinsic clearance.

Antiviral Screening Cascades for Influenza Drug Discovery

The compound is suitable for inclusion in antiviral screening libraries targeting influenza A and B viruses, based on its structural membership in the methanethione patent class claimed by Vironova AB [3]. Its furan-containing architecture differentiates it from the isoxazole and triazole exemplars in the patent, providing chemical diversity for hit identification and SAR expansion in antiviral programs.

Computational Chemistry and Docking Studies on Piperazine-Containing Ligands

Computational chemists performing molecular docking or free energy perturbation (FEP) calculations on piperazine-based ligands can utilize the unique combination of the methanethione linker and 4-fluorophenyl substituent present in 840515-93-7 to validate scoring functions and assess the transferability of SAR from carbonyl to thiocarbonyl series.

Quote Request

Request a Quote for (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.